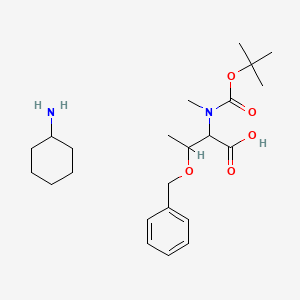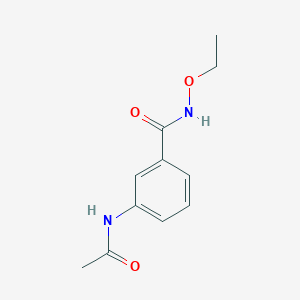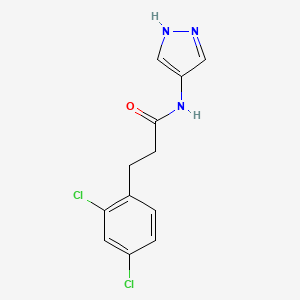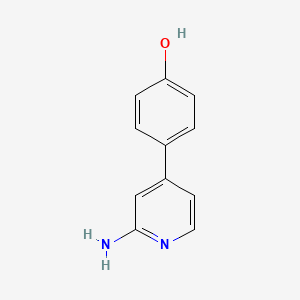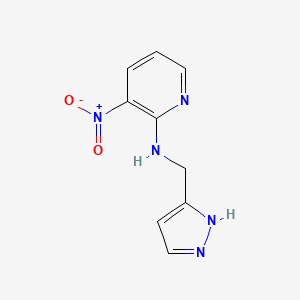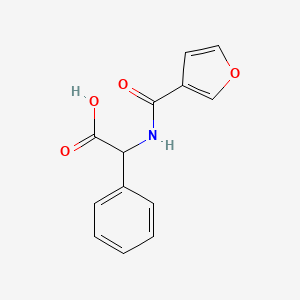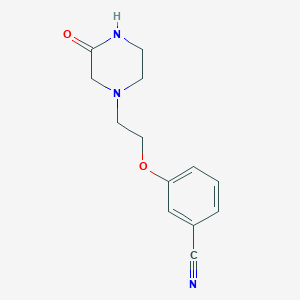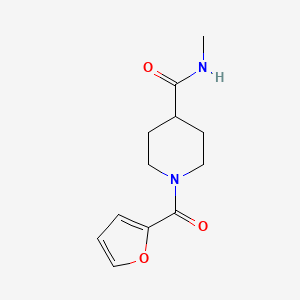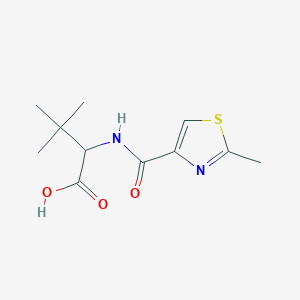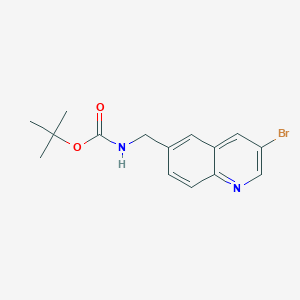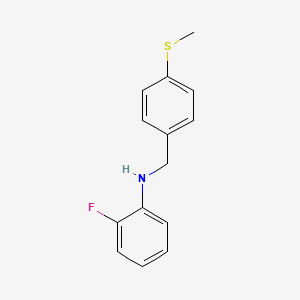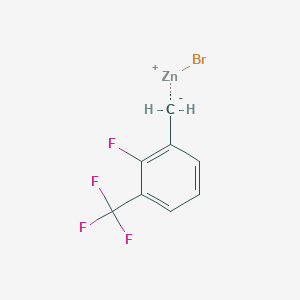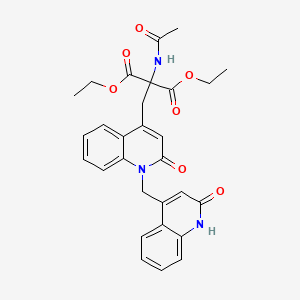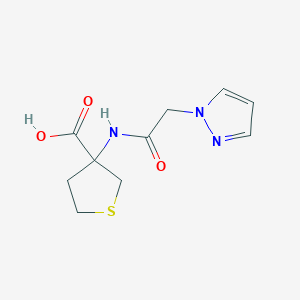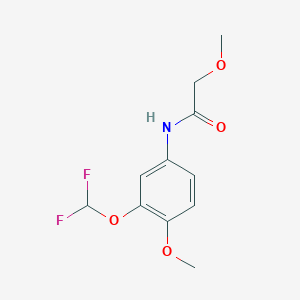
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and stability of molecules.
Preparation Methods
The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: can be compared with other compounds that contain difluoromethoxy groups, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound also features a difluoromethoxy group and is used in similar applications, particularly in the treatment of pulmonary diseases.
Difluoromethoxylated ketones:
The uniqueness of This compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13F2NO4 |
|---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15) |
InChI Key |
WSPJUQRGAGLGSO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


